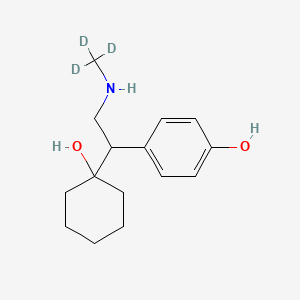

rac N,O-Didesmethyl Venlafaxine-d3

Description

Overview of Venlafaxine (B1195380) Metabolite Research Landscape

Venlafaxine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. pharmgkb.org The major metabolic pathway is O-demethylation, catalyzed predominantly by CYP2D6, leading to the formation of O-desmethylvenlafaxine (ODV), which is itself an active metabolite. pharmgkb.orgpharmgkb.org In fact, ODV is available as a separate antidepressant medication known as desvenlafaxine (B1082). nih.gov

Minor metabolic pathways include N-demethylation to N-desmethylvenlafaxine (NDV) and the subsequent demethylation of both the O-methyl and N-methyl groups to form N,O-didesmethylvenlafaxine. nih.gov Several CYP isoenzymes, including CYP3A4, CYP2C9, and CYP2C19, are involved in the formation of these minor metabolites. pharmgkb.org While N-desmethylvenlafaxine and N,O-didesmethylvenlafaxine are considered less potent inhibitors of serotonin (B10506) and norepinephrine (B1679862) reuptake compared to the parent drug and ODV, their study remains important for a complete understanding of venlafaxine's metabolic profile and potential drug-drug interactions. pharmgkb.orgnih.gov

The metabolic landscape of venlafaxine is further complicated by the fact that it is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers. pharmgkb.org The metabolism of venlafaxine is stereoselective, meaning the different enantiomers are metabolized at different rates by different enzymes. mdpi.com This adds another layer of complexity to the analysis of its metabolites.

Significance of N,O-Didesmethyl Venlafaxine as a Key Metabolite in Preclinical Studies

N,O-Didesmethylvenlafaxine is recognized as a metabolite of the antidepressant drug venlafaxine. nih.gov It is formed through the metabolic processes that remove methyl groups from both the nitrogen and oxygen atoms of the parent compound. nih.gov While considered a minor metabolite with less pharmacological potency than venlafaxine and its major metabolite, O-desmethylvenlafaxine, the study of N,O-Didesmethylvenlafaxine is crucial in preclinical research for several reasons. pharmgkb.org

Secondly, the investigation of all metabolites is a regulatory requirement in drug development to ensure a thorough safety assessment. Understanding the complete metabolic fate of a drug helps in identifying any potentially reactive or toxic metabolites.

Finally, the study of metabolites like N,O-Didesmethylvenlafaxine contributes to the broader knowledge of drug metabolism and the function of metabolic enzymes.

Rationale and Applications of Deuterium (B1214612) Labeling (d3) in Chemical and Biological Research Investigations

Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, is a powerful tool in chemical and biological research, particularly in the field of mass spectrometry. clearsynth.com The primary application of deuterated compounds like rac N,O-Didesmethyl Venlafaxine-d3 is as internal standards in quantitative analytical methods. scioninstruments.comaptochem.com

In techniques such as liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration that is added to a sample before analysis. aptochem.com It helps to correct for variations that can occur during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the measurement of the target analyte. scioninstruments.com

Stable isotope-labeled internal standards, such as those labeled with deuterium (d), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are considered the gold standard. nih.gov This is because they have nearly identical chemical and physical properties to the analyte of interest, meaning they behave similarly during extraction and chromatographic separation. aptochem.com However, due to the mass difference imparted by the deuterium atoms, the deuterated standard can be distinguished from the non-deuterated analyte by the mass spectrometer. clearsynth.com The "d3" in this compound indicates that three hydrogen atoms in the molecule have been replaced by deuterium. pharmaffiliates.com

The use of deuterated internal standards offers several advantages:

Improved Accuracy and Precision: By compensating for matrix effects and instrumental variability, they lead to more reliable quantitative results. clearsynth.comscioninstruments.com

Enhanced Method Robustness: They contribute to the development of rugged and reproducible analytical methods. aptochem.com

Metabolic Stability Studies: Deuterated compounds can also be used to study the metabolic stability of a drug, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes slow down metabolic processes at the site of deuteration. smolecule.com

Stereochemical Considerations for Racemic Compounds in Research Methodologies

Venlafaxine is a chiral drug, meaning it exists as two non-superimposable mirror-image molecules called enantiomers: (R)-venlafaxine and (S)-venlafaxine. mdpi.com It is administered as a racemic mixture, which is a 1:1 mixture of these two enantiomers. numberanalytics.comwikipedia.org The term "rac" in "this compound" signifies that it is also a racemic mixture of its corresponding enantiomers. biosynth.com

The stereochemistry of a drug can have a significant impact on its pharmacological activity, as the two enantiomers can interact differently with chiral biological targets such as enzymes and receptors. nih.gov In the case of venlafaxine, the (R)- and (S)-enantiomers exhibit different potencies in inhibiting the reuptake of serotonin and norepinephrine. nih.gov

Furthermore, the metabolism of venlafaxine is stereoselective. mdpi.com The enzyme CYP2D6, for instance, shows a preference for metabolizing one enantiomer over the other. mdpi.com This stereoselectivity extends to the formation of its metabolites, meaning that the enantiomeric composition of the metabolites may differ from that of the parent drug. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[1-(1-hydroxycyclohexyl)-2-(trideuteriomethylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16-11-14(12-5-7-13(17)8-6-12)15(18)9-3-2-4-10-15/h5-8,14,16-18H,2-4,9-11H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSWXJSQCAEDLK-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies for Rac N,o Didesmethyl Venlafaxine D3

Retrosynthetic Analysis for rac N,O-Didesmethyl Venlafaxine-d3

A retrosynthetic approach to this compound identifies key precursors and strategic bond disconnections. The target molecule can be conceptually disassembled to reveal simpler, commercially available or readily synthesizable starting materials.

A plausible retrosynthetic pathway for this compound begins with the disconnection of the N-methyl-d3 group, leading back to a primary amine precursor. This precursor is a key intermediate, N,O-Didesmethylvenlafaxine. guidechem.com Further disconnection of the bond between the cyclohexanol (B46403) ring and the adjacent chiral center reveals two main building blocks: a substituted cyclohexanone (B45756) and a cyanohydrin derivative of a deuterated anisaldehyde. An alternative disconnection could involve the formation of the ethylamine (B1201723) bridge as a final step.

A key intermediate in the synthesis of N,O-Didesmethylvenlafaxine is 1-(Cyano-(4-methoxyphenyl)ethyl)cyclohexanol. pharmaffiliates.com The synthesis would therefore involve the preparation of a deuterated version of this intermediate or the introduction of deuterium (B1214612) at a later stage.

Detailed Synthetic Pathways and Reaction Mechanisms for Deuterium Incorporation

The synthesis of this compound involves a multi-step sequence that strategically incorporates deuterium atoms.

Selective Deuteration Strategies at N- and O-Methyl Positions

The introduction of the three deuterium atoms in this compound is typically achieved through the use of a deuterated reagent. Given the structure of the target compound, where the deuterium is on a methyl group attached to a nitrogen atom that was previously a primary amine, a common strategy would be reductive amination using a deuterated formaldehyde (B43269) source or methylation using a deuterated methylating agent.

However, based on the nomenclature "N,O-Didesmethyl Venlafaxine-d3", it is implied that the parent compound for deuteration is N,O-Didesmethylvenlafaxine, which has a primary amine and a phenolic hydroxyl group. The "-d3" likely refers to the labeling of one of the methyl groups that were removed to create the didesmethyl metabolite. A more direct synthesis of the labeled compound itself would involve the use of deuterated starting materials. For instance, a deuterated methylating agent like methyl-d3 iodide (CD3I) could be used to introduce the labeled methyl group onto the primary amine of a suitable precursor. google.com

A potential synthetic route could involve the following key steps:

Formation of a suitable precursor: This could involve the synthesis of N,O-Didesmethylvenlafaxine from commercially available starting materials.

Reductive Amination: The primary amine of N,O-Didesmethylvenlafaxine could be reacted with a deuterated carbonyl compound (like paraformaldehyde-d2) in the presence of a reducing agent (like sodium cyanoborohydride) to introduce a CD2H group. To achieve a CD3 group, a different strategy would be necessary.

Direct Methylation: A more likely approach is the direct methylation of the primary amine of N,O-Didesmethylvenlafaxine using a deuterated methylating agent such as methyl-d3 iodide or dimethyl-d6 sulfate (B86663). This would be a standard nucleophilic substitution reaction.

Optimization of Reaction Conditions for Isotopic Purity

Achieving high isotopic purity is paramount for the utility of the labeled compound as an internal standard. acanthusresearch.com This requires careful optimization of the reaction conditions. Key factors to consider include:

Choice of Deuterated Reagent: The isotopic enrichment of the deuterated reagent (e.g., methyl-d3 iodide) must be very high (typically >98%).

Reaction Stoichiometry: Using a slight excess of the deuterated reagent can help drive the reaction to completion and maximize the incorporation of the deuterium label.

Solvent and Temperature: The choice of solvent and reaction temperature can influence the reaction rate and the potential for side reactions. Anhydrous conditions are often necessary to prevent exchange of deuterium with protons from water.

Purification: Multiple purification steps are often required to remove any unlabeled or partially labeled species.

Characterization of Synthetic Intermediates and Final Deuterated Compound

The identity and purity of the synthetic intermediates and the final product, this compound, are confirmed using a combination of analytical techniques.

| Analytical Technique | Purpose | Expected Observations for this compound |

| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic incorporation. | The molecular ion peak will be observed at m/z 252.37, which is 3 units higher than the unlabeled compound. pharmaffiliates.com The isotopic purity can be determined by the relative intensities of the signals corresponding to the d0, d1, d2, and d3 species. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the structure and the position of deuterium incorporation. | In the 1H NMR spectrum, the signal corresponding to the N-methyl protons will be absent or significantly reduced in intensity. In the 13C NMR spectrum, the carbon attached to the deuterium atoms will show a characteristic multiplet due to C-D coupling and will be shifted slightly upfield. 2H NMR can be used to directly observe the deuterium signal. |

| High-Performance Liquid Chromatography (HPLC) | To assess the chemical purity of the compound. | A single sharp peak should be observed, indicating the absence of impurities. Deuterated compounds may have slightly different retention times compared to their non-deuterated analogs. bioscientia.de |

Purification and Isolation Techniques for High-Purity this compound

Obtaining high-purity this compound is essential for its use as a reference standard. The purification process typically involves multiple chromatographic steps.

| Purification Technique | Principle | Application |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Used for the initial purification of the crude product to remove unreacted starting materials, reagents, and major byproducts. |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | A high-resolution chromatographic technique for isolating pure compounds from a mixture. | Used as a final purification step to achieve high chemical and isotopic purity (>99%). Different column phases (e.g., reversed-phase C18) and mobile phase compositions can be optimized for the best separation. |

| Crystallization | Formation of a solid crystalline material from a solution. | If the compound is a solid, crystallization can be an effective method for purification by selectively precipitating the desired compound, leaving impurities in the solution. |

Following purification, the final product is thoroughly dried to remove any residual solvents and stored under appropriate conditions (e.g., cool, dry, and dark) to ensure its long-term stability.

Chiral Resolution Techniques for Enantiomeric Purity Assessment

Since this compound is a racemic mixture, methods to separate and assess the purity of its enantiomers are essential, particularly if the pharmacological or metabolic activity of the individual enantiomers is of interest. The separation of venlafaxine (B1195380) and its metabolites, including the N,O-didesmethyl analog, has been extensively studied using chiral chromatography.

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely employed technique. The Chiralpak AD column, which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), has proven effective for the enantioselective separation of venlafaxine and its analogs. nih.govresearchgate.net

Capillary electrophoresis (CE) offers an alternative with high separation efficiency and low sample consumption. mdpi.com Various cyclodextrin (B1172386) derivatives are used as chiral selectors in CE. For the simultaneous chiral determination of venlafaxine and its metabolites, phosphated γ-cyclodextrin has been successfully utilized. nih.gov Another effective approach involves a dual cyclodextrin system with carboxymethyl-β-cyclodextrin and α-cyclodextrin. scielo.br

The selection of the appropriate chiral resolution technique depends on the specific research goals, the required sensitivity, and the available instrumentation.

Data Tables

| Table 1: Chiral HPLC Separation of Venlafaxine Analogs | |

| Parameter | Details |

| Chiral Stationary Phase | Chiralpak AD nih.govresearchgate.net |

| Mobile Phase (Normal Phase) | n-hexane-2-propanol (95:5, v/v) + 0.025% diethylamine (B46881) scielo.br |

| Detection | UV at 230 nm nih.gov |

| Separation Factor (α) | 1.15 - 2.08 (for various analogs) researchgate.net |

| Resolution (Rs) | 1.0 - 7.0 (for various analogs) researchgate.net |

| Table 2: Chiral Capillary Electrophoresis of Venlafaxine and Metabolites | |

| Parameter | Details |

| Chiral Selector | Phosphated γ-cyclodextrin (20 mg/ml) nih.gov |

| Dual system: 8 mmol/L α-cyclodextrin and 1.0% (m/v) carboxymethyl-β-cyclodextrin scielo.br | |

| Background Electrolyte | 50 mM phosphate (B84403) buffer (pH 2.5) nih.gov |

| 50 mmol/L sodium phosphate buffer (pH 2.0) scielo.br | |

| Applied Voltage | +20 kV scielo.br |

| Capillary Temperature | 20 °C scielo.br |

Advanced Analytical Methodologies for the Characterization and Quantification of Rac N,o Didesmethyl Venlafaxine D3 in Research Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating rac N,O-Didesmethyl Venlafaxine-d3 from complex biological and research samples. The choice of technique is dictated by the analyte's physicochemical properties and the specific requirements of the analysis, such as the need for enantiomeric separation.

Liquid Chromatography (LC) Platforms (e.g., UPLC, HPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for the analysis of venlafaxine (B1195380) and its metabolites, including N,O-Didesmethyl Venlafaxine. archivespp.plresearchgate.net UPLC, with its use of smaller particle size columns (typically under 2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. nih.govresearchgate.net A complete elution of venlafaxine and its primary metabolite can be achieved in less than 1.5 minutes using UPLC, a significant reduction from the 10-20 minutes typical of older HPLC methods. nih.gov

The separation of venlafaxine and its metabolites is predominantly achieved using reversed-phase chromatography. dntb.gov.ua

Stationary Phase: C18 (octadecylsilyl) columns are the most frequently utilized stationary phases due to their hydrophobicity, which provides excellent retention for the moderately polar venlafaxine and its metabolites. archivespp.plnih.govresearchgate.net Columns such as the ACQUITY UPLC® BEH Shield RP18 and Agilent Eclipse XDB-C18 have been successfully employed. researchgate.netnih.gov The choice of a specific C18 column depends on factors like particle size, pore size, and end-capping, which influence the separation efficiency and peak shape.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent. Optimization of the mobile phase composition is critical for achieving desired retention times and resolution.

Organic Solvents: Acetonitrile is a common choice due to its low viscosity and UV transparency. archivespp.plnih.gov Methanol is also used, sometimes in combination with acetonitrile. researchgate.netscielo.brturkjps.org

Aqueous Component: Buffers are essential to control the pH and the ionization state of the analytes, thereby ensuring consistent retention and peak shape. Commonly used buffers include phosphate (B84403) buffers (e.g., potassium dihydrogen phosphate) and ammonium (B1175870) acetate. researchgate.netresearchgate.netscielo.brturkjps.org The pH is often adjusted to an acidic range (e.g., pH 2.5 to 6.1) to ensure the analytes, which are basic, are in their protonated form. scielo.brcnr.it

The elution can be performed in either isocratic mode (constant mobile phase composition) or gradient mode (composition varies over time). researchgate.net Isocratic elution is simpler, while gradient elution is advantageous for separating compounds with a wider range of polarities.

Table 1: Examples of LC Conditions for Venlafaxine and Metabolite Analysis

| Platform | Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |

| UPLC | ACQUITY UPLC® BEH Shield RP18 (1.7 µm) | Water (2 mM ammonium acetate) : Acetonitrile (20:80, v/v) | 0.3 mL/min | MS/MS | researchgate.net |

| HPLC | Agilent Eclipse XDB-C18 (5 µm) | Water (0.05 mol/L NaH₂PO₄) : Acetonitrile (72:28) | 0.5 mL/min | Fluorescence | nih.gov |

| HPLC | Phenomenex Gemini C-18 (5 µm) | Methanol : 0.05 M KH₂PO₄ (70:30, v/v; pH 6.2) | 1.0 mL/min | UV | researchgate.net |

| HPLC | Shim-pack ODS (5 µm) | Acetonitrile : Methanol : KH₂PO₄ buffer (30:30:40; pH 6.1) | 1.5 mL/min | UV | scielo.br |

Venlafaxine and its metabolites, including N,O-Didesmethyl Venlafaxine, are chiral compounds, existing as R- and S-enantiomers. nih.gov Since enantiomers can exhibit different pharmacological and metabolic profiles, their separation is often necessary. nih.gov This requires specialized chiral separation techniques.

Chiral Stationary Phases (CSPs): The most direct approach for enantiomeric separation via HPLC is the use of a CSP. Macrocyclic antibiotic-based columns, such as those using vancomycin (B549263) (e.g., CHRIOBIOTIC V), have proven effective for the simultaneous stereoselective analysis of venlafaxine and its metabolites. nih.govresearchgate.netresearchgate.net

Chiral Selectors in Mobile Phase/Electrolyte: In techniques like capillary electrophoresis (CE), chiral selectors are added to the background electrolyte. Cyclodextrin (B1172386) derivatives, such as phosphated β-CD, are commonly used for the chiral resolution of venlafaxine and O-desmethylvenlafaxine. cnr.itmdpi.com

A stereoselective LC-MS/MS method has been developed for the simultaneous determination of the S- and R-enantiomers of venlafaxine and its three demethylated metabolites in human plasma and whole blood. researchgate.net This method utilizes a Chirobiotic V column for chromatographic separation. researchgate.net

Gas Chromatography (GC) Considerations for Volatile Derivatives (if applicable)

Gas chromatography is another separation technique that has been applied to the analysis of venlafaxine. archivespp.plnih.gov However, GC is generally suitable for thermally stable and volatile compounds. Venlafaxine and its metabolites, being relatively polar and non-volatile tertiary alcohols, require a chemical modification step known as derivatization before they can be analyzed by GC.

Derivatization aims to increase the volatility and thermal stability of the analyte. For compounds like venlafaxine and its desmethyl metabolites, a dehydrogenation procedure can be adopted for this purpose. This process converts the polar hydroxyl groups into less polar, more volatile functional groups, making the molecule amenable to GC separation and analysis, typically coupled with mass spectrometry (GC-MS). nih.gov

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing high sensitivity, selectivity, and structural information. It is most commonly coupled with liquid chromatography (LC-MS or LC-MS/MS). researchgate.net

For quantification, tandem mass spectrometry (MS/MS) is typically performed on a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. dntb.gov.ua This technique involves the selection of a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmentation of this ion in the collision cell, and detection of a specific product ion in the third quadrupole. researchgate.net This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components. dntb.gov.ua Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique for these compounds. researchgate.netnih.gov

While specific transitions for N,O-Didesmethyl Venlafaxine-d3 are not detailed in the provided literature, the transitions for venlafaxine and its primary metabolite O-desmethylvenlafaxine (ODV) can serve as a reference. The three additional deuterium (B1214612) atoms in the d3-labeled compound would result in a 3-unit mass shift in the precursor ion and potentially in the product ion, depending on where the fragmentation occurs.

Table 2: Example MRM Transitions for Venlafaxine and Related Compounds

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Venlafaxine (VEN) | 278.27 | 121.11 | researchgate.net |

| O-desmethylvenlafaxine (ODV) | 264.28 | 107.10 | researchgate.net |

| Venlafaxine-d6 (Internal Standard) | 284.4 | 121.0 | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS), using instruments such as Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically with errors of <5 ppm). This capability is crucial for unequivocally determining the elemental composition of a molecule.

For a deuterated standard like this compound, HRMS serves several key purposes in its characterization:

Confirmation of Identity: HRMS can confirm the elemental formula of the synthesized standard by comparing the experimentally measured accurate mass with the theoretically calculated mass. The molecular formula for the non-deuterated N,O-Didesmethyl Venlafaxine is C₁₅H₂₃NO₂. sigmaaldrich.com The deuterated analogue (this compound) has a molecular formula of C₁₅H₂₀D₃NO₂ and a monoisotopic mass of approximately 252.19. pharmaffiliates.com

Verification of Deuterium Incorporation: By providing a mass measurement with high accuracy, HRMS can verify that the correct number of deuterium atoms has been incorporated into the molecule.

Structural Elucidation: In combination with fragmentation studies (MS/MS), HRMS can help elucidate the structure of unknown metabolites or impurities by providing accurate mass measurements of both precursor and fragment ions, which in turn allows for the determination of their elemental formulas.

This level of certainty in the structure and isotopic labeling of this compound is essential for its use as a reliable internal standard in quantitative bioanalytical studies.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Targeted Quantification

Tandem mass spectrometry (MS/MS) is a cornerstone technique for the analysis of this compound. It provides high selectivity and sensitivity, which are essential for distinguishing the analyte from complex biological matrices and for developing robust quantitative methods. researchgate.netnih.govpharmacokinetica.ru

Multiple Reaction Monitoring (MRM) is the preferred mode for quantification using a triple quadrupole mass spectrometer. researchgate.netnih.govnih.gov This technique involves the selection of a specific precursor ion in the first quadrupole (Q1), its fragmentation via collision-induced dissociation (CID) in the second quadrupole (q2), and the monitoring of a specific product ion in the third quadrupole (Q3). nih.gov This process creates a highly specific mass transition that significantly reduces background noise and enhances sensitivity.

For this compound, the precursor ion (Q1) corresponds to its protonated molecule [M+H]⁺. The mass of this ion will be 3 Da higher than the non-labeled NODDV due to the three deuterium atoms. The most abundant and stable product ions (Q3) are selected for the MRM transition to ensure maximum sensitivity and reproducibility. While specific transitions for the d3-labeled compound are established during method development, they are based on the known fragmentation of the parent compound, NODDV. The common fragmentation pathway for venlafaxine and its metabolites involves the cleavage of the bond between the cyclohexanol (B46403) ring and the ethylamine (B1201723) side chain, often yielding a prominent fragment ion. nih.gov

The development of an MRM assay involves optimizing parameters such as collision energy (CE) and fragmentor voltage to maximize the signal intensity of the chosen transition.

Table 1: Representative MRM Transitions for Venlafaxine Metabolites

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

|---|---|---|---|

| O-Desmethylvenlafaxine (ODV) | 264.2 | 58.1 | 17 |

| Venlafaxine (VEN) | 278.2 | 58.1 | 17 |

Note: The m/z values for this compound are predicted based on its chemical formula and would be precisely determined during method development. The product ion would depend on the fragmentation pathway.

The efficiency of ionization is critical for achieving low limits of detection. Electrospray ionization (ESI) is the most commonly used technique for polar compounds like venlafaxine and its metabolites, typically operating in positive ion mode. nih.govnih.govnih.gov Optimization of ESI source parameters is crucial for maximizing the generation of the desired precursor ion, [M+H]⁺.

Key parameters that require optimization include:

Nebulizer Pressure: Affects the formation and size of droplets in the electrospray. nih.gov

Drying Gas Flow Rate and Temperature: These parameters facilitate solvent evaporation and the release of gas-phase ions. nih.gov

Capillary Voltage: The voltage applied to the ESI needle, which is critical for establishing a stable spray and efficient ionization.

Atmospheric Pressure Chemical Ionization (APCI) can be considered as an alternative, particularly for less polar compounds or when matrix effects interfere with ESI. The choice between ESI and APCI is determined empirically during the early stages of method development to identify the technique that provides the best signal-to-noise ratio for this compound.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. In this methodology, a known amount of the isotopically labeled compound, this compound, is added to a sample as an internal standard before any sample preparation or extraction.

Because the stable isotope-labeled standard is chemically identical to the analyte (the non-labeled NODDV), it co-elutes chromatographically and experiences nearly identical ionization efficiency and matrix effects. caymanchem.com Any loss of analyte during sample processing will be matched by a proportional loss of the internal standard. Quantification is based on the ratio of the mass spectrometric response of the analyte to that of the labeled internal standard. nih.gov This approach effectively corrects for variations in extraction recovery and instrument response, leading to highly reliable and accurate absolute quantification of NODDV in complex research matrices. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification and Compound Integrity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of this compound. It provides definitive confirmation of the molecular structure and, crucially, verifies the specific location of the deuterium atoms within the molecule.

¹H NMR: The proton NMR spectrum will show all the expected signals for the core structure. However, at the site of deuteration (e.g., on the N-methyl group), the corresponding proton signal will be absent or significantly diminished, providing strong evidence of successful labeling. nih.govmagritek.com

¹³C NMR: The carbon spectrum confirms the carbon skeleton of the molecule. The carbon atom directly attached to the deuterium atoms will exhibit a characteristic multiplet signal due to C-D coupling and an isotopic shift (a slight change in its chemical shift) compared to the non-labeled analogue. daicelpharmastandards.com

Table 2: Representative NMR Data for Structural Confirmation

| Technique | Observation for this compound | Purpose |

|---|---|---|

| ¹H NMR | Absence of a proton signal at the deuterated position. | Confirms successful deuterium incorporation. |

While ¹H NMR provides indirect evidence of deuteration through signal disappearance, ²H (Deuterium) NMR offers direct detection of the deuterium nuclei. nih.govwikipedia.org A ²H NMR experiment will produce a signal at a chemical shift corresponding to the position of the deuterium label. magritek.comwikipedia.org This provides unequivocal proof of the site-specificity of the deuteration. Although ²H NMR has lower resolution and sensitivity compared to ¹H NMR, it is a powerful tool for verifying the identity and purity of isotopically labeled compounds. wikipedia.org The presence of a single, sharp resonance in the ²H NMR spectrum confirms that the deuterium atoms are located at a specific and single chemical site within the molecule. nih.gov

Spectroscopic Techniques (e.g., UV-Vis, IR) for Complementary Compound Fingerprinting in Research Contexts

Spectroscopic techniques are indispensable for confirming the identity and structural integrity of reference standards like this compound. While mass spectrometry provides mass-to-charge ratio information, techniques like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy offer complementary data, creating a unique "fingerprint" for the compound.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within a molecule. The parent compound, Venlafaxine, and its metabolites exhibit characteristic UV absorption maxima. For instance, Venlafaxine typically shows absorption maxima around 225 nm. While specific UV-Vis spectra for this compound are typically provided by the manufacturer upon purchase of the certified reference material, the analysis would be expected to show a similar chromophore to the non-deuterated metabolite, with potential minor shifts due to isotopic labeling. This analysis confirms the presence of the key light-absorbing structural components.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a specific frequency, resulting in a unique spectrum that acts as a molecular fingerprint. For this compound, the IR spectrum would confirm the presence of characteristic functional groups such as O-H stretching for the hydroxyl group, N-H stretching for the secondary amine, C-H stretching for the aliphatic and aromatic components, and C-O stretching. The spectrum would be compared against the known spectrum of the non-deuterated N,O-Didesmethyl Venlafaxine to ensure the correct molecular structure. Furthermore, the presence of C-D (Carbon-Deuterium) stretching vibrations would confirm the isotopic labeling. This comprehensive characterization is crucial for the qualification of the material as a reference standard.

Validation of Bioanalytical Methods for Preclinical Research Samples

The validation of bioanalytical methods is a critical process that ensures the reliability and accuracy of data from preclinical studies. For the quantification of this compound, typically used as an internal standard alongside the non-labeled metabolite, rigorous validation according to regulatory guidelines is required. Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled the simultaneous measurement of Venlafaxine and its various metabolites, including N,O-didesmethylvenlafaxine (NODDV). nih.gov The validation parameters discussed below are based on established methodologies for these compounds. nih.govnih.gov

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of bioanalysis, this includes endogenous matrix components, other metabolites, and co-administered drugs. For a method analyzing N,O-Didesmethyl Venlafaxine, selectivity is assessed by analyzing blank matrix samples (e.g., plasma, brain tissue) from at least six different sources to check for interferences at the retention time of the analyte and the internal standard (this compound). The absence of significant peaks in the blank samples demonstrates the method's specificity. Chromatographic separation, often achieved using a C18 column, and detection with multiple reaction monitoring (MRM) in LC-MS/MS provide high selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. nih.govnih.gov

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against a series of known concentrations. For the quantification of N,O-Didesmethyl Venlafaxine, a linear range is typically established to cover the expected concentrations in preclinical samples. A recent validated method for N,O-didesmethylvenlafaxine (NODDV) demonstrated a linear analytical measuring range of 5-800 ng/mL in plasma. nih.gov The curve is typically fitted with a linear regression model, and a correlation coefficient (r²) of >0.99 is generally required. nih.gov

The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. For N,O-Didesmethyl Venlafaxine, LLOQ values as low as 1 ng/mL have been reported with HPLC-fluorescence methods nih.gov, while LC-MS/MS methods achieve similar or better sensitivity, with a reported LLOQ of 5 ng/mL in a multiplexed assay. nih.gov

| Parameter | Value |

|---|---|

| Analytical Measuring Range (NODDV) | 5-800 ng/mL |

| Regression Model | Linear |

| Correlation Coefficient (r²) | >0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

Data based on the analytical validation for the non-deuterated analogue, N,O-didesmethylvenlafaxine (NODDV). nih.gov

Accuracy refers to the closeness of the measured value to the true value. It is assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and is expressed as the percentage of the nominal concentration. Precision measures the degree of scatter between a series of measurements and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Both intra-day (repeatability) and inter-day (intermediate precision) precision are evaluated. For N,O-Didesmethyl Venlafaxine, inter-assay imprecision has been reported to be between 1.9% and 9.3%. nih.gov

Recovery is the efficiency of the extraction procedure for the analyte from the biological matrix. It is determined by comparing the analytical response of an extracted sample with the response of a non-extracted standard solution containing the analyte at the same concentration. High and consistent recovery is desirable for a robust method. For Venlafaxine and its metabolites, recovery efficiency has been shown to be greater than 96%. nih.gov

| Parameter | Acceptance Criteria | Reported Value (NODDV) |

|---|---|---|

| Intra-day Precision (%RSD) | ≤15% | 1.9 - 9.3% |

| Inter-day Precision (%RSD) | ≤15% | 1.9 - 9.3% |

| Accuracy (% Bias) | ±15% | Within acceptable limits |

| Recovery Efficiency | Consistent and reproducible | >96% |

Data based on the analytical validation for the non-deuterated analogue, N,O-didesmethylvenlafaxine (NODDV). nih.gov

The stability of the analyte in the biological matrix is crucial for ensuring the integrity of the samples from collection to analysis. Stability studies are conducted to evaluate the analyte's susceptibility to degradation under various conditions. For this compound and its non-deuterated counterpart, stability is assessed under the following conditions:

Freeze-Thaw Stability: QC samples are subjected to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -80°C to room temperature) before analysis.

Short-Term (Bench-Top) Stability: The stability of the analyte is evaluated in the matrix at room temperature for a period that exceeds the expected sample handling time.

Long-Term Stability: QC samples are stored at a specified temperature (e.g., -20°C or -80°C) for a duration that covers the time from sample collection to the completion of the analysis.

Post-Preparative Stability: The stability of the processed samples (e.g., in the autosampler) is assessed to ensure no degradation occurs before injection into the analytical instrument.

For a method to be considered reliable, the mean concentration of the analyte in the stability test samples should be within ±15% of the nominal concentration. Validated methods for Venlafaxine and its metabolites have demonstrated good stability under these various conditions. pharmacokinetica.ru

Enzymatic Biotransformation and Mechanistic Metabolic Profiling of Rac N,o Didesmethyl Venlafaxine D3 in Preclinical Systems

In Vitro Metabolic Studies Using Subcellular Fractions and Recombinant Enzymes

The in vitro metabolism of xenobiotics is a critical step in drug development, offering a mechanistic understanding of their biotransformation. For rac N,O-Didesmethyl Venlafaxine-d3, in vitro systems utilizing hepatic subcellular fractions and recombinant enzymes are instrumental in identifying the key metabolic pathways and the enzymes responsible.

Hepatic Microsomal Metabolism and Cytochrome P450 (CYP) Isoform Contributions

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. The metabolism of venlafaxine (B1195380) and its primary metabolites is well-documented to be heavily reliant on CYP enzymes. Venlafaxine itself is primarily O-demethylated by CYP2D6 to form O-desmethylvenlafaxine (ODV), and to a lesser extent, N-demethylated by CYP3A4, CYP2C9, and CYP2C19 to form N-desmethylvenlafaxine (NDV).

Given that this compound has already undergone both N- and O-demethylation, its subsequent metabolism by CYP enzymes would likely involve other pathways such as hydroxylation. The aromatic ring and the cyclohexyl group present potential sites for oxidative attack by various CYP isoforms. Studies with human liver microsomes would be essential to determine the specific isoforms involved and the kinetics of these reactions. The use of selective chemical inhibitors and recombinant human CYP enzymes allows for the precise identification of the contributing enzymes.

Table 1: Potential Cytochrome P450 (CYP) Isoforms in the Metabolism of Venlafaxine and its Metabolites

| CYP Isoform | Role in Venlafaxine Metabolism | Potential Role in N,O-Didesmethyl Venlafaxine Metabolism |

| CYP2D6 | Major enzyme for O-demethylation to ODV. | Minor role, as O-demethylation has occurred. May contribute to other oxidative pathways. |

| CYP3A4 | Involved in N-demethylation to NDV. | Minor role, as N-demethylation has occurred. May contribute to other oxidative pathways. |

| CYP2C19 | Contributes to N-demethylation. | Minor role, as N-demethylation has occurred. May contribute to other oxidative pathways. |

| CYP2C9 | Contributes to N-demethylation. | Minor role, as N-demethylation has occurred. May contribute to other oxidative pathways. |

Extrahepatic Metabolism and Other Enzyme Systems (e.g., UDP-glucuronosyltransferases, carboxylesterases)

While the liver is the primary site of drug metabolism, extrahepatic tissues can also play a significant role. Furthermore, non-CYP enzyme systems are crucial for the biotransformation of many compounds. For venlafaxine and its metabolites, UDP-glucuronosyltransferases (UGTs) are of particular importance. Glucuronidation is a major phase II metabolic pathway that increases the water solubility of compounds, facilitating their excretion. Both venlafaxine and its primary metabolite, ODV, undergo extensive glucuronidation.

It is highly probable that rac N,O-Didesmethyl Venlafaxine, with its available hydroxyl group, is a substrate for UGT enzymes. In vitro studies using liver and intestinal microsomes, as well as recombinant UGT isoforms, would confirm this hypothesis. The specific UGT isoforms involved in the glucuronidation of this secondary metabolite would need to be identified. Carboxylesterases are generally involved in the hydrolysis of ester-containing compounds and are therefore unlikely to play a major role in the metabolism of this compound.

Metabolite Identification and Structural Elucidation Using Deuterated Tracers

The "-d3" designation in this compound indicates that the molecule has been isotopically labeled with three deuterium (B1214612) atoms. This stable isotope labeling is a powerful tool in metabolic studies. When used as a tracer, the deuterated compound and its metabolites can be readily distinguished from their endogenous or non-labeled counterparts by mass spectrometry. The mass shift of +3 Da (or a different shift depending on the number of deuterium atoms retained in the metabolite) provides a clear signature for tracking the metabolic fate of the parent compound.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is the analytical method of choice for such studies. By comparing the mass spectra of metabolites arising from the administration of the labeled and unlabeled compound, researchers can confidently identify drug-related material. Tandem mass spectrometry (MS/MS) further aids in the structural elucidation of these metabolites by providing characteristic fragmentation patterns.

In Vivo Preclinical Metabolic Fate and Pathway Elucidation in Animal Models

Selection of Appropriate Animal Models for Metabolic Research

The choice of animal model is critical for the relevance of preclinical metabolic data to humans. The ideal animal model should exhibit metabolic pathways for the compound of interest that are qualitatively and quantitatively similar to those in humans. For venlafaxine, common preclinical species include rats, dogs, and monkeys. However, significant interspecies differences in metabolism have been reported. For instance, the relative importance of O-demethylation versus N-demethylation can vary between species. Therefore, a careful characterization of the metabolic profile in several species is often necessary.

To study the metabolic fate of this compound, one would ideally select a species that is known to produce N,O-Didesmethyl Venlafaxine as a significant metabolite of venlafaxine. This would ensure that the subsequent metabolic pathways for this secondary metabolite are relevant.

Table 2: Common Preclinical Animal Models in Venlafaxine Metabolism Research

| Animal Model | Key Metabolic Features for Venlafaxine | Relevance for N,O-Didesmethyl Venlafaxine Studies |

| Rat | Extensive metabolism, with both O- and N-demethylation occurring. | May be a suitable model, but quantitative differences from humans exist. |

| Dog | Metabolism can differ significantly from humans, sometimes lacking certain CYP isoforms. | May be less predictive for human metabolism of venlafaxine and its metabolites. |

| Monkey (e.g., Cynomolgus) | Generally considered to have a metabolic profile for many drugs that is closer to humans. | Often the preferred non-rodent species for metabolic studies. |

Excretion Pathways and Mass Balance Investigations (Non-Human)

Mass balance studies are conducted to account for the total administered dose of a radiolabeled or isotopically labeled drug and to identify the primary routes of excretion (urine, feces, bile). In a preclinical setting, animals are administered this compound, and urine, feces, and sometimes bile are collected over a period of time. The total amount of the deuterated label excreted in each matrix is then quantified.

For venlafaxine and its metabolites, excretion is predominantly renal (in the urine). The metabolites are often excreted as glucuronide conjugates. It is expected that after administration of this compound, the majority of the deuterated label would be recovered in the urine, likely as its glucuronide conjugate. Fecal excretion would account for the portion of the dose that is not absorbed or is eliminated via biliary excretion. These studies provide a complete picture of the clearance mechanisms for the compound from the body.

Species-Specific Differences in Metabolism of the Deuterated Compound

The metabolism of venlafaxine, the parent compound of this compound, is known to exhibit significant variability among different species. nih.gov These differences are primarily driven by the varying expression and activity of metabolic enzymes, particularly Cytochrome P450 (CYP) and Uridine 5'-diphospho-glucuronosyltransferase (UGT) isoenzymes. nih.govresearchgate.net While direct metabolic studies on this compound are not extensively detailed in publicly available literature, the species-specific metabolic landscape of venlafaxine provides a strong basis for predicting the metabolic profile of its deuterated metabolite.

Venlafaxine undergoes extensive biotransformation, with primary pathways including O-demethylation, N-demethylation, and hydroxylation, followed by conjugation reactions like glucuronidation. nih.gov The formation of N,O-Didesmethylvenlafaxine (NODV) itself is a result of sequential demethylations from the parent venlafaxine, involving enzymes such as CYP2D6, CYP2C19, and CYP3A4. pharmgkb.orgncats.io Once formed, NODV can be further metabolized, primarily through glucuronidation. pharmgkb.org

The major urinary metabolites of venlafaxine differ substantially across preclinical species and humans, highlighting the species-specific nature of its metabolism. nih.gov For instance, in mice, the major metabolite is N,O-didesmethyl-venlafaxine glucuronide, whereas in rats, it is cis-1,4-dihydroxy-venlafaxine. nih.gov In dogs, O-desmethyl-venlafaxine glucuronide is predominant, and in rhesus monkeys, N,N,O-tridesmethyl-venlafaxine is the main metabolite. nih.gov In humans, the primary metabolite is O-desmethylvenlafaxine (ODV). nih.gov

These established differences suggest that the subsequent metabolism of this compound would also follow species-specific pathways. The deuterium label (d3) is introduced to influence the metabolic rate at a specific site. This alteration, known as the kinetic isotope effect, can magnify or shift the inherent species differences. For example, if the deuteration slows down a primary metabolic pathway in one species, alternative pathways that are minor in non-deuterated compounds might become more prominent. This phenomenon, called "metabolic switching," could lead to a different metabolite profile for the deuterated compound compared to its non-labeled analog, and this switch would likely differ between species depending on their unique enzyme arsenals. venable.com

Role of Isotopic Labeling in Unraveling Complex Metabolic Networks

Isotopic labeling, particularly with stable isotopes like deuterium (²H or D), is a powerful tool in pharmacology and drug metabolism studies. nih.gov The integration of stable isotopes into drug molecules allows researchers to trace the metabolic fate of a compound, quantify metabolites, and understand the dynamics of metabolic networks without the need for radioactive materials. nih.govmedchemexpress.com

The fundamental principle behind using deuterium is the kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are often slowed down when hydrogen is replaced with deuterium. venable.com This deliberate retardation of metabolism at a specific site can provide invaluable insights into a drug's biotransformation.

By strategically placing deuterium atoms on a molecule like venlafaxine or its metabolites, researchers can:

Identify Sites of Metabolism: Slowing down metabolism at a deuterated position helps to confirm that this site is indeed a point of metabolic attack by enzymes like cytochrome P450. google.com

Elucidate Contribution of Different Pathways: For drugs with multiple metabolic pathways, selective deuteration can help determine the relative importance of each pathway. If deuteration at one site significantly increases the drug's half-life, it indicates that the blocked pathway is a major route of elimination. nedmdg.org

Uncover "Metabolic Switching": When a primary metabolic pathway is slowed by deuteration, the drug's metabolism may be rerouted through alternative, previously minor, pathways. venable.com Observing this "metabolic switching" helps to map out the full, complex network of possible biotransformations, which might only become relevant in certain individuals (e.g., poor metabolizers) or during drug-drug interactions.

Characterize Metabolite-Parent Relationships: Labeled compounds are used as tracers to definitively establish the biotransformation sequence from the parent drug to its various metabolites. nih.gov

In the context of venlafaxine, which has a complex metabolic profile involving multiple CYP enzymes, isotopic labeling is particularly useful. google.com The metabolism of venlafaxine to its various demethylated and hydroxylated metabolites is mediated by a network of enzymes. researchgate.netnih.gov Deuteration of venlafaxine, as in the case of d9-venlafaxine, was explored to modulate its metabolism, potentially reducing the influence of polymorphic enzymes like CYP2D6 and creating a more predictable pharmacokinetic profile. venable.comjuniperpublishers.com Studying how deuteration at the N-methyl or O-methyl groups of venlafaxine or its metabolites alters the resulting metabolite ratios provides a detailed map of the enzymatic interplay in its complex metabolic network. pharmgkb.orgpharmgkb.org

Preclinical Pharmacokinetic Investigations and Mechanistic Disposition Studies of Rac N,o Didesmethyl Venlafaxine D3

Absorption and Distribution Studies in Preclinical Models

Detailed absorption and distribution studies for rac N,O-Didesmethyl Venlafaxine-d3 are not documented. However, insights can be drawn from studies of its parent compounds.

There are no specific in vitro permeability data for this compound. For the related compound desvenlafaxine (B1082), studies using Caco-2 cell monolayers, a model of intestinal absorption, have been conducted. researchgate.net One study noted that desvenlafaxine had no effect on the permeability of rhodamine 123, a probe for drug efflux transporters, across Caco-2 cells. researchgate.net This suggests desvenlafaxine is not a significant substrate or inhibitor of certain key efflux transporters in the gut. Given the structural similarity, one might hypothesize that N,O-Didesmethylvenlafaxine would also exhibit characteristics of a passively absorbed compound, but dedicated studies are required for confirmation.

Specific quantitative whole-body autoradiography (QWBA) studies for this compound have not been published. For the parent drug venlafaxine (B1195380), following intravenous administration, it has a steady-state volume of distribution of 4.4 ± 1.9 L/kg, which indicates that the drug distributes extensively into tissues beyond the total body water. e-lactancia.org This wide distribution is a common feature of centrally-acting agents. It is plausible that its metabolites, including N,O-Didesmethylvenlafaxine, would also distribute into various tissues, but their specific accumulation patterns are unknown.

There is no direct information on the blood-brain barrier (BBB) permeation of this compound. The therapeutic effects of venlafaxine and its primary active metabolite, desvenlafaxine, are linked to their ability to increase neurotransmitter levels in the central nervous system (CNS), indicating they effectively cross the BBB. mdpi.com Desvenlafaxine is noted to have a good brain-to-plasma ratio. mdpi.com Whether the minor metabolite N,O-Didesmethylvenlafaxine penetrates the BBB to a pharmacologically relevant extent has not been established.

Data on the plasma protein binding of this compound is not available. The parent compounds, venlafaxine and its major metabolite O-desmethylvenlafaxine (ODV), exhibit low binding to human plasma proteins. Venlafaxine is approximately 27% bound, while ODV is about 30% bound. e-lactancia.orgnih.gov This low level of protein binding means that changes in plasma protein levels are unlikely to significantly affect the fraction of unbound, active drug. nih.gov

Table 1: Comparative Plasma Protein Binding Note: Data for this compound is not available and is included for structural context only.

| Compound | Plasma Protein Binding (%) | Source |

| Venlafaxine | 27% | e-lactancia.org |

| O-desmethylvenlafaxine (ODV) | 30% | e-lactancia.orgnih.gov |

| This compound | Not Available | N/A |

Elimination and Excretion Mechanisms in Preclinical Systems

The elimination and excretion pathways for this compound have not been independently studied. N,O-Didesmethylvenlafaxine is itself a minor metabolite of venlafaxine and desvenlafaxine. torrentpharma.comdiva-portal.org The primary route of elimination for venlafaxine and its metabolites is through the kidneys. torrentpharma.com

Specific renal clearance pathways for this compound are unknown. For the parent drug, approximately 87% of a venlafaxine dose is recovered in the urine within 48 hours. torrentpharma.com This includes unchanged venlafaxine (about 5%), unconjugated ODV (29%), conjugated ODV (26%), and other minor inactive metabolites (27%). torrentpharma.com Urinary excretion of N,O-didesmethylvenlafaxine has been documented to account for a small fraction of an administered desvenlafaxine dose. researchgate.netresearchgate.net

Studies in patients with renal impairment show a significant impact on the elimination of venlafaxine and ODV. In patients with a glomerular filtration rate (GFR) of 10-70 mL/min, the elimination half-life of venlafaxine was prolonged by about 50% and its clearance was reduced by about 24%. torrentpharma.comnih.gov In dialysis patients, the effects were even more pronounced. torrentpharma.comnih.gov This demonstrates the critical role of renal function in the clearance of these compounds. The specific transporters involved in the renal secretion or reabsorption of N,O-Didesmethylvenlafaxine have not been identified.

Biliary Excretion and Enterohepatic Recirculation in Animal Models

The processes of biliary excretion and subsequent enterohepatic recirculation can significantly influence the pharmacokinetic profile and duration of action of a drug and its metabolites. Biliary excretion is a key pathway for the elimination of many compounds, particularly for metabolites that are more polar and have a higher molecular weight than the parent drug. This process is often mediated by active transport systems in the liver. Once excreted into the bile and then into the small intestine, metabolites can be reabsorbed back into the systemic circulation, a phenomenon known as enterohepatic recirculation. This can lead to a prolongation of the elimination half-life and secondary peaks in the plasma concentration-time profile. nih.gov

For venlafaxine and its metabolites, the disposition is species-dependent. nih.gov In dogs, O-desmethyl-venlafaxine glucuronide has been identified as a major metabolite in bile, indicating that biliary excretion of conjugated metabolites is a relevant elimination pathway in this species. nih.gov While direct studies on the biliary excretion of rac N,O-Didesmethyl Venlafaxine are limited, it is plausible that as a polar metabolite, particularly after conjugation (e.g., glucuronidation), it could be a substrate for biliary transport. The formation of N,O-didesmethyl-venlafaxine glucuronide has been identified in mice, suggesting that this conjugated metabolite could potentially undergo biliary excretion. nih.gov

Enterohepatic recirculation of venlafaxine metabolites has not been extensively characterized in preclinical models. The potential for this process would largely depend on the extent of biliary excretion of conjugated metabolites and their subsequent hydrolysis by intestinal microflora back to the parent metabolite, which could then be reabsorbed. nih.gov

Table 1: Major Urinary Metabolites of Venlafaxine in Different Preclinical Species and Humans

| Species | Major Urinary Metabolite(s) |

| Mouse | N,O-didesmethyl-venlafaxine glucuronide |

| Rat | cis-1,4-dihydroxy-venlafaxine |

| Dog | O-desmethyl-venlafaxine glucuronide |

| Rhesus Monkey | N,N,O-tridesmethyl-venlafaxine |

| Human | O-desmethyl-venlafaxine |

| Data sourced from Howell et al., 1993 nih.gov |

Contribution of Metabolic Clearance to Overall Elimination

Metabolic clearance is a primary driver of elimination for venlafaxine, which undergoes extensive biotransformation in the liver. fda.gov The formation of rac N,O-Didesmethyl Venlafaxine is a result of the N- and O-demethylation of the parent drug, venlafaxine. These reactions are catalyzed by cytochrome P450 (CYP) enzymes, including CYP2D6, CYP2C19, and CYP3A4. pharmgkb.orgpharmgkb.org rac N,O-Didesmethyl Venlafaxine itself can be further metabolized, primarily through conjugation reactions such as glucuronidation. nih.govmdpi.com

Table 2: Metabolic Pathways and Resulting Metabolites of Venlafaxine

| Metabolic Pathway | Primary Enzyme(s) | Resulting Metabolite(s) |

| O-Demethylation | CYP2D6 | O-desmethylvenlafaxine (ODV) |

| N-Demethylation | CYP3A4, CYP2C19, CYP2C9 | N-desmethylvenlafaxine |

| N,O-Didesmethylation | CYP2D6, CYP3A4, CYP2C19, CYP2C9 | rac N,O-Didesmethyl Venlafaxine |

| Conjugation | UGTs | Glucuronide and sulfate (B86663) conjugates of metabolites |

| Information compiled from various sources. pharmgkb.orgpharmgkb.orgresearchgate.net |

Pharmacokinetic Modeling and Simulation for Preclinical Data

Pharmacokinetic (PK) modeling and simulation are powerful tools used in drug development to understand and predict the absorption, distribution, metabolism, and excretion (ADME) of a compound. These models can range from empirical, data-driven approaches to more mechanistic models that incorporate physiological and biochemical information.

Compartmental and Non-Compartmental Analysis of Preclinical Data

Compartmental and non-compartmental analyses are two primary methods for evaluating pharmacokinetic data. Non-compartmental analysis (NCA) uses algebraic equations to derive key PK parameters such as the area under the concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd) directly from the observed data, without assuming a specific model for drug disposition.

Compartmental analysis, on the other hand, describes the body as a system of one or more interconnected compartments. Mathematical models are fitted to the concentration-time data to estimate rate constants for drug movement between compartments and elimination from the body. One- and two-compartment models are commonly used.

For venlafaxine and its major metabolite, ODV, population pharmacokinetic (PopPK) models, which are a form of compartmental analysis, have been developed using data from both healthy volunteers and patient populations. nih.govmdpi.com These models have typically characterized the pharmacokinetics of venlafaxine and ODV using a one-compartment model with first-order absorption and elimination. nih.gov

Specific compartmental or non-compartmental analyses for this compound are not described in the available literature. Such analyses would require the measurement of its plasma concentrations over time following administration of either venlafaxine or the metabolite itself. If such data were available, these modeling techniques could provide valuable information on its clearance, volume of distribution, and elimination half-life.

Table 3: Representative Pharmacokinetic Parameters for Venlafaxine and O-Desmethylvenlafaxine (ODV) from a Population Pharmacokinetic Study

| Parameter | Venlafaxine (VEN) | O-Desmethylvenlafaxine (ODV) |

| Apparent Clearance (CL/F) | 81 L/h | 22 L/h |

| Apparent Volume of Distribution (V/F) | 78.8 L | 282 L |

| Elimination Half-life (t½) | ~2-13 h | ~10-19 h |

| These are representative values and can vary significantly between individuals and studies. nih.gov |

Physiologically Based Pharmacokinetic (PBPK) Modeling for Mechanistic Understanding

Physiologically based pharmacokinetic (PBPK) modeling represents a more sophisticated, mechanistic approach to understanding drug disposition. PBPK models are multi-compartment models that represent different organs and tissues of the body, interconnected by blood flow. These models incorporate physiological parameters (e.g., organ volumes, blood flow rates) and drug-specific parameters (e.g., tissue-plasma partition coefficients, metabolic enzyme kinetics) to simulate the concentration of a drug and its metabolites in various parts of the body over time. jst.go.jp

PBPK models have been developed for venlafaxine and ODV to explore the impact of factors such as genetic polymorphisms in CYP2D6 and drug-drug interactions on their pharmacokinetics. mdpi.com These models can help in predicting drug exposure in different patient populations and under various clinical scenarios.

Table 4: Conceptual Components of a PBPK Model for a Drug and its Metabolites

| Model Component | Description | Example Parameters |

| System Data | Physiological parameters of the animal model or human population. | Organ volumes, blood flow rates, tissue composition. |

| Drug/Metabolite Data | Physicochemical and in vitro ADME properties. | Molecular weight, pKa, logP, plasma protein binding, tissue-plasma partition coefficients. |

| Metabolism Data | In vitro kinetic data for metabolic enzymes. | Vmax, Km for CYP and UGT enzymes. |

| Transporter Data | In vitro kinetic data for uptake and efflux transporters. | Vmax, Km for transporters like P-gp, BCRP, OATPs. |

Pharmacodynamic and Mechanistic Studies of Rac N,o Didesmethyl Venlafaxine D3: Molecular and Cellular Interactions

Receptor Binding Affinities and Selectivity Profiles

Serotonin (B10506) Transporter (SERT) and Norepinephrine (B1679862) Transporter (NET) Interactions

The primary mechanism of action for venlafaxine (B1195380) and its active metabolite, O-desmethylvenlafaxine (ODV), is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). drugbank.comnih.gov Venlafaxine exhibits a binding affinity that is approximately 30-fold more selective for SERT over NET. drugbank.com In contrast, N,O-didesmethylvenlafaxine is reported to be a considerably less potent inhibitor at both of these transporters. clinpgx.org Studies indicate that its affinity for both SERT and NET is substantially lower than that of venlafaxine or ODV. nih.gov Due to this significantly reduced activity, specific binding affinity constants (Ki) for N,O-didesmethylvenlafaxine are not commonly reported in comparative pharmacological literature.

| Compound | SERT Binding Affinity (Ki, nM) | NET Binding Affinity (Ki, nM) |

|---|---|---|

| Venlafaxine | ~74-82 | ~1260-2480 |

| O-Desmethylvenlafaxine (ODV) | ~40 | ~558 |

| N,O-Didesmethyl Venlafaxine (NODV) | Data Not Available (Considerably lower affinity) | Data Not Available (Considerably lower affinity) |

Note: The table presents approximate binding affinity values for Venlafaxine and its primary active metabolite, O-Desmethylvenlafaxine, for contextual comparison. Specific, reliable binding data for N,O-Didesmethyl Venlafaxine is not available in the cited literature, reflecting its low potency.

Binding to Other Neurotransmitter Receptors and Transporters (e.g., DAT, adrenergic receptors)

Venlafaxine and O-desmethylvenlafaxine are known for their high selectivity for SERT and NET, exhibiting little to no significant affinity for other receptors, including muscarinic, cholinergic, H1-histaminergic, or α1-adrenergic receptors. youtube.com Both the parent drug and its active metabolite are also weak inhibitors of the dopamine (B1211576) transporter (DAT). drugbank.com Consistent with its profile as a minor and less active metabolite, N,O-didesmethylvenlafaxine is also presumed to have a negligible affinity for these other neurotransmitter receptors and transporters. nih.gov Specific binding studies to comprehensively profile N,O-didesmethylvenlafaxine against a wide panel of receptors are not available, likely because its weak interaction with the primary targets (SERT and NET) did not warrant further investigation.

In Vitro Functional Assays and Cellular Responses

Neurotransmitter Reuptake Inhibition Studies in Synaptosomes or Cell Lines

Functional assays confirm the findings from receptor binding studies. Venlafaxine and O-desmethylvenlafaxine potently inhibit the reuptake of serotonin and norepinephrine in in vitro systems like isolated nerve terminals (synaptosomes) or cell lines expressing the human transporters. nih.gov In contrast, studies characterizing the functional activity of venlafaxine's secondary metabolites have shown that both N-desmethylvenlafaxine and N,O-didesmethylvenlafaxine are substantially less effective at inhibiting serotonin and norepinephrine reuptake compared to the parent drug. This indicates that the removal of both the N- and O-methyl groups significantly diminishes the molecule's ability to functionally block the transporters.

| Compound | Serotonin Reuptake Inhibition | Norepinephrine Reuptake Inhibition |

|---|---|---|

| Venlafaxine | Potent | Moderate |

| O-Desmethylvenlafaxine (ODV) | Potent | Potent |

| N,O-Didesmethyl Venlafaxine (NODV) | Weak / Negligible | Weak / Negligible |

Note: This table provides a qualitative summary of the functional activity of Venlafaxine and its key metabolites.

Modulation of Intracellular Signaling Pathways (e.g., cAMP, ERK)

The inhibition of SERT and NET by antidepressants can lead to adaptive changes in downstream intracellular signaling cascades, such as those involving cyclic adenosine (B11128) monophosphate (cAMP) and extracellular signal-regulated kinases (ERK). These pathways are involved in neuroplasticity and are considered part of the long-term therapeutic effects of such drugs. However, these effects are contingent on the primary interaction with the neurotransmitter transporters. Given that rac N,O-Didesmethyl Venlafaxine-d3 has very low affinity for and functional activity at SERT and NET, it is not expected to produce significant downstream modulation of these intracellular signaling pathways. There are no published research findings to suggest that this minor metabolite plays a direct role in altering these cellular responses.

Enzyme Inhibition Kinetics and Substrate Specificity (if relevant)

The metabolism of venlafaxine is complex, with several cytochrome P450 (CYP) isoenzymes contributing to the formation of its metabolites. CYP2D6 is the primary enzyme for the formation of the active metabolite ODV, while CYP3A4, CYP2C9, and CYP2C19 are involved in the N-demethylation pathways that lead to NDV and subsequently NODV. clinpgx.org While venlafaxine itself shows little to no significant inhibition of major CYP enzymes in vitro, the inhibitory profile of its metabolites, including N,O-didesmethylvenlafaxine, is not well-characterized. clinpgx.org The primary relevance of this compound in enzyme kinetics is as a product of metabolism rather than as an inhibitor. The deuteration in this compound may slightly alter its rate of formation or subsequent metabolism, a property utilized in pharmacokinetic studies, but it does not change the fundamental metabolic pathways involved.

Structure-Activity Relationship (SAR) Investigations of the Deuterated Compound and Analogues

The structure-activity relationship (SAR) of venlafaxine and its metabolites provides a foundational understanding for predicting the potential activity of this compound. Venlafaxine functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its primary metabolites include O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), and N,O-didesmethylvenlafaxine (NODV).

Research has shown that the metabolites of venlafaxine exhibit differential activity. ODV, the major active metabolite, demonstrates a pharmacological profile similar to the parent compound, potently inhibiting the reuptake of both serotonin and norepinephrine. clinpgx.orgdrugbank.comarchivespp.pl In contrast, NDV and NODV are considerably less potent inhibitors of serotonin and norepinephrine reuptake. clinpgx.org This suggests that the N-demethylation of venlafaxine leads to a significant reduction in its affinity for the serotonin and norepinephrine transporters.

The introduction of deuterium (B1214612) into the N,O-didesmethyl metabolite at the d3 position is primarily aimed at altering its metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes involving the cleavage of this bond. patsnap.comwikipedia.org This is known as the kinetic isotope effect. While direct SAR studies on this compound are not extensively available in the public domain, we can infer its potential activity based on its non-deuterated counterpart and the principles of deuteration.

Given that NODV is a less potent monoamine reuptake inhibitor, the primary impact of deuteration in this compound would likely be on its pharmacokinetic profile rather than a significant alteration of its intrinsic pharmacodynamic activity. The slower metabolism could lead to more sustained, albeit low-level, exposure to this metabolite.

To illustrate the potential impact of structural modifications on activity, the following table summarizes the relative potencies of venlafaxine and its non-deuterated metabolites.

| Compound | Serotonin Reuptake Inhibition | Norepinephrine Reuptake Inhibition |

| Venlafaxine | Potent | Potent |

| O-desmethylvenlafaxine (ODV) | Potent | Potent |

| N-desmethylvenlafaxine (NDV) | Less Potent | Less Potent |

| N,O-didesmethylvenlafaxine (NODV) | Considerably Less Potent | Considerably Less Potent |

The development of deuterated analogues of antidepressants is an active area of research. For instance, a selectively deuterated analogue of venlafaxine, known as SD-254, has been developed to improve its metabolic stability. juniperpublishers.com Similarly, deuterated paroxetine (B1678475) has been investigated to slow its metabolism and potentially offer a more stable pharmacokinetic profile. patsnap.com These examples highlight the strategy of using deuterium substitution to enhance the properties of existing pharmaceuticals.

Role of Isotopic Labeling in Mechanistic Pharmacodynamic Research (e.g., Tracer Studies for Target Engagement)

Isotopic labeling is a critical tool in pharmacodynamic research, enabling precise investigation of a drug's mechanism of action and its engagement with its biological target. The incorporation of isotopes, such as deuterium (²H), carbon-11 (B1219553) (¹¹C), or fluorine-18 (B77423) (¹⁸F), allows for the synthesis of radiolabeled tracers that can be monitored in biological systems.

Tracer studies are instrumental in determining target engagement, receptor occupancy, and the in vivo distribution of a drug. For a compound like this compound, a radiolabeled version could be used in techniques like Positron Emission Tomography (PET) to visualize and quantify its interaction with serotonin and norepinephrine transporters in the brain. While specific tracer studies for this deuterated metabolite are not documented in the available literature, the principles can be understood from studies on other central nervous system drugs.

The development of PET radiotracers for the norepinephrine transporter (NET) provides a relevant example. nih.gov These studies utilize radiolabeled ligands to investigate the binding affinity and selectivity of compounds for the transporter. Such research is crucial for understanding the structure-activity relationships of new chemical entities and for confirming their mechanism of action in vivo. nih.gov

The use of fluorescent tracers is another approach to study target engagement in vitro and in cellular assays. nih.gov These tracers are fluorescently labeled ligands that bind to the target protein, and their displacement by a test compound can be measured to determine binding affinity.

The table below outlines the potential applications of isotopic labeling in the pharmacodynamic research of this compound.

| Application | Technique | Information Gained |

| Target Engagement | Positron Emission Tomography (PET) | In vivo visualization and quantification of binding to serotonin and norepinephrine transporters. |

| Receptor Occupancy | PET | Determination of the percentage of transporters occupied by the compound at different concentrations. |

| Biodistribution | Autoradiography, PET | Understanding the distribution of the compound in different brain regions and peripheral tissues. |

| In Vitro Binding Affinity | Radioligand Binding Assays | Quantitative measurement of the affinity of the compound for its target transporters. |

Research Applications and Utility of Rac N,o Didesmethyl Venlafaxine D3

Application as an Internal Standard in Quantitative Bioanalysis for Preclinical Studies

In the realm of preclinical drug development, accurate quantification of drug candidates and their metabolites in biological matrices is paramount. Stable isotope-labeled compounds, such as rac N,O-Didesmethyl Venlafaxine-d3, are considered the gold standard for use as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. guidechem.com